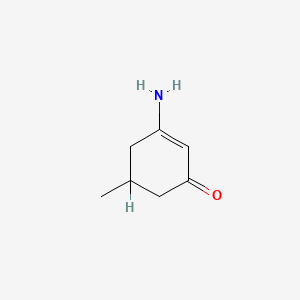

4-amino-N-(5-méthyl-1,3,4-thiadiazol-2-yl)benzamide

Vue d'ensemble

Description

4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as 5-methyl-1,3,4-thiadiazol-2-yl-4-aminobenzamide (MTB), is a novel thiadiazole-containing amide that has been gaining attention due to its potential applications in scientific research. Developed in 2020, MTB is a synthetic compound that has been used for various research applications, including drug discovery and development. MTB has been found to have promising biochemical and physiological effects in laboratory experiments, and its potential applications are being explored.

Applications De Recherche Scientifique

Activités antifongiques

Les composés contenant du 1,3,4-thiadiazole, tels que le 4-amino-N-(5-méthyl-1,3,4-thiadiazol-2-yl)benzamide, ont montré de bonnes activités antifongiques. Par exemple, certains composés ont montré une forte bioactivité contre Phytophthora infestans . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antifongiques .

Activités antibactériennes

Ces composés ont également montré des activités antibactériennes modérées à faibles contre Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Cela indique que le this compound pourrait être étudié pour ses propriétés antibactériennes potentielles .

Propriétés anti-inflammatoires

Les dérivés du 1,3,4-thiadiazole ont montré une large gamme d'activités biologiques, y compris des propriétés anti-inflammatoires . Par conséquent, le this compound pourrait potentiellement être utilisé dans le traitement des conditions inflammatoires .

Propriétés anticancéreuses

Certains dérivés du 1,3,4-thiadiazole ont montré des propriétés anticancéreuses . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du cancer .

Régulateur de croissance des plantes

Les dérivés du 1,3,4-thiadiazole se sont avérés avoir des activités de régulation de la croissance des plantes . Cela suggère que le this compound pourrait potentiellement être utilisé comme régulateur de croissance des plantes .

Synthèse de nouveaux composés

Le this compound pourrait être utilisé comme matière de départ dans la synthèse de nouveaux composés. Par exemple, une série de nouveaux dérivés du 1,3,4-thiadiazole de glucosides ont été synthétisés à partir des matières de départ d-glucose et 5-amino-1,3,4-thiadiazole-2-thiol .

Orientations Futures

The future directions for the research and development of “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives could include further exploration of their potential as antitumor agents , as well as their potential in other therapeutic areas such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have anticancer and antimicrobial activities , suggesting that they may interact with targets involved in cell proliferation and microbial growth.

Mode of Action

It’s known that similar compounds can inhibit the growth of cancer cells and microbes , possibly by interacting with key proteins or enzymes and disrupting their normal functions.

Biochemical Pathways

Based on its potential anticancer and antimicrobial activities , it may be inferred that this compound could interfere with pathways related to cell division and growth, as well as microbial metabolism.

Result of Action

Similar compounds have been shown to have anticancer and antimicrobial activities , suggesting that they may induce cell death or inhibit cell growth in cancer cells and microbes.

Analyse Biochimique

Biochemical Properties

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The compound’s interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition and subsequent biological effects.

Cellular Effects

The effects of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.

Molecular Mechanism

At the molecular level, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For example, its binding to acetylcholinesterase results in enzyme inhibition, which affects neurotransmission . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMUKRNKRCYTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190342 | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-78-4 | |

| Record name | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36855-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.